3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine
Description
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the pyrazole ring, and an amine group at the 5-position of the pyrazole ring
Properties
Molecular Formula |
C10H9ClFN3 |
|---|---|
Molecular Weight |
225.65 g/mol |
IUPAC Name |
5-(2-chloro-4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H9ClFN3/c1-5-9(14-15-10(5)13)7-3-2-6(12)4-8(7)11/h2-4H,1H3,(H3,13,14,15) |
InChI Key |
MHJPNKVYKIFWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluoroacetophenone and hydrazine hydrate.
Formation of Intermediate: The reaction between 2-chloro-4-fluoroacetophenone and hydrazine hydrate in the presence of a base such as sodium hydroxide leads to the formation of 3-(2-chloro-4-fluorophenyl)-4-methyl-1h-pyrazole.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro or fluoro groups.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Scientific Research Applications
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors. The amine group can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine: Similar structure with a thiazole ring instead of a pyrazole ring.
2-Chloro-4-fluorophenylboronic acid: Contains the same phenyl ring substituents but with a boronic acid group.
2-Chloro-4-fluorotoluene: A simpler structure with only the phenyl ring and substituents.
Uniqueness
3-(2-Chloro-4-fluorophenyl)-4-methyl-1h-pyrazol-5-amine is unique due to the combination of its substituents and the pyrazole ring This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above
Biological Activity
3-(2-Chloro-4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClFN3 |
| Molecular Weight | 225.65 g/mol |
| IUPAC Name | 5-(2-chloro-4-fluorophenyl)-4-methyl-1H-pyrazol-3-amine |
| CAS Number | 1187767-10-7 |
The compound contains a chloro and fluoro substituent on the phenyl ring and an amine group at the 5-position of the pyrazole ring, contributing to its unique biological profile .
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from to against various pathogens.
- The compound demonstrated bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis, inhibiting biofilm formation effectively .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, showing promising results:
- Inhibition of cyclooxygenase (COX) enzymes was noted, with IC50 values indicating strong activity compared to standard anti-inflammatory drugs.
- A specific study reported IC50 values for related compounds in the low micromolar range, suggesting potential for further development as anti-inflammatory agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Proliferation Inhibition : The compound exhibited over inhibition on several cancer cell lines including non-small cell lung cancer and colon cancer.
- Mechanism of Action : Docking studies revealed that the compound binds to the colchicine site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest in the G2/M phase .
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The chloro and fluoro groups enhance binding to specific enzymes and receptors.
- Hydrogen Bond Formation : The amine group facilitates interactions with active sites on target proteins, influencing biological pathways critical for microbial survival and cancer cell proliferation .
Study 1: Antimicrobial Evaluation
A study conducted on five pyrazole derivatives demonstrated that compound 7b (closely related to this compound) had remarkable antimicrobial activity with MIC values as low as . This study highlighted the efficacy of pyrazole derivatives in combating resistant strains of bacteria .
Study 2: Anti-inflammatory Assessment
In a comparative analysis with standard anti-inflammatory drugs like diclofenac sodium, several pyrazole derivatives showed competitive IC50 values. The findings suggest that these compounds could serve as effective alternatives for treating inflammatory conditions .
Study 3: Anticancer Research
Research involving docking simulations indicated that the pyrazole derivative binds effectively to tubulin's colchicine site, suggesting a mechanism that could be exploited for developing new anticancer therapies. This study emphasizes the need for further exploration into structure-activity relationships (SAR) for optimizing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
